molecular formula C15H14Cl2N2O2 B4575153 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide

Cat. No.: B4575153
M. Wt: 325.2 g/mol
InChI Key: NMNPHYYWUQYMJO-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide is an organic compound that features a dichlorophenoxy group and a pyridinyl group attached to a butanamide backbone

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide typically involves the reaction of 2,4-dichlorophenol with a suitable butanoyl chloride derivative, followed by the introduction of the pyridin-2-yl group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dichlorophenoxy)butanoic acid
  • N-(pyridin-2-yl)butanamide
  • 2,4-dichlorophenoxyacetic acid

Uniqueness

4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide is unique due to the combination of its dichlorophenoxy and pyridinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or both of these functional groups.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c16-11-6-7-13(12(17)10-11)21-9-3-5-15(20)19-14-4-1-2-8-18-14/h1-2,4,6-8,10H,3,5,9H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNPHYYWUQYMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330158
Record name 4-(2,4-dichlorophenoxy)-N-pyridin-2-ylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330468-18-3
Record name 4-(2,4-dichlorophenoxy)-N-pyridin-2-ylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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